Pyrasulfotole is a highly selective, pyrazolone-class 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor engineered specifically for broadleaf weed management in cereal crops. Unlike earlier triketone HPPD inhibitors designed primarily for maize, pyrasulfotole provides a unique combination of high post-emergence efficacy and intrinsic crop safety in wheat, barley, and triticale [1]. From a formulation and procurement perspective, its exceptional aqueous solubility (69.1 g/L at pH 7) and favorable environmental dissipation profile (field half-life of 6 to 31 days) make it an ideal active ingredient for advanced suspo-emulsion and emulsifiable concentrate herbicides [2].
Attempting to substitute pyrasulfotole with more common, lower-cost HPPD inhibitors like mesotrione or isoxaflutole introduces severe agronomic and formulatory risks. Mesotrione and isoxaflutole were developed primarily for the corn market; when applied to winter cereals at herbicidal rates, they lack the specific metabolic selectivity required, leading to unacceptable crop phytotoxicity and bleaching [1]. Furthermore, generic substitution compromises formulation synergy. Pyrasulfotole exhibits a rare, true synergistic interaction with Photosystem II (PSII) inhibitors like bromoxynil, achieving complete mortality of resistant weed biotypes where mesotrione-based tank mixes fail to prevent late-season weed emergence [2]. Consequently, for cereal-specific herbicide procurement, pyrasulfotole is non-interchangeable.
Pyrasulfotole is structurally optimized for rapid metabolic detoxification in cereal grains, distinguishing it from legacy HPPD inhibitors. While mesotrione and isoxaflutole are restricted primarily to maize and sorghum due to severe phytotoxicity in other grasses, pyrasulfotole can be safely applied to wheat and barley at rates of 30–50 g ai/ha [1]. It remains the principal HPPD inhibitor registered for the cereal market, providing a critical alternative mode of action where ALS-inhibitor resistance is prevalent.
| Evidence Dimension | Target crop market safety |
| Target Compound Data | Safe for wheat, barley, and triticale at 30-50 g ai/ha |
| Comparator Or Baseline | Mesotrione / Isoxaflutole (Phytotoxic to winter cereals; restricted to corn/sorghum) |
| Quantified Difference | Enables 100% expansion of HPPD utility into the winter cereal market. |
| Conditions | Post-emergence field application. |
Buyers formulating broadleaf herbicides for the massive winter wheat and barley markets must select pyrasulfotole over cheaper corn-centric HPPD inhibitors to avoid catastrophic crop injury.
The commercial value of pyrasulfotole is heavily driven by its synergistic compatibility with bromoxynil. In comparative field trials targeting resistant wild radish (Raphanus raphanistrum), post-emergence application of bromoxynil plus pyrasulfotole provided complete (100%) control through crop anthesis (19 weeks after planting) [1]. In contrast, mesotrione plus bromoxynil combinations failed to control late-emerging cohorts. This true synergy allows formulators to reduce active ingredient loads while achieving superior control of metabolically resistant biotypes.
| Evidence Dimension | Late-season weed control (19 weeks after planting) |
| Target Compound Data | Pyrasulfotole + Bromoxynil (100% control) |
| Comparator Or Baseline | Mesotrione + Bromoxynil (Incomplete control, survival of late-emerging cohorts) |
| Quantified Difference | Complete prevention of weed seed set vs. partial failure. |
| Conditions | Post-emergence application in wheat field trials targeting wild radish. |
Justifies the procurement of pyrasulfotole for premium co-formulated products designed to break herbicide resistance.
Pyrasulfotole possesses highly favorable physicochemical properties for liquid formulation manufacturing. At a neutral pH of 7.0 (20°C), pyrasulfotole exhibits an aqueous solubility of 69.1 g/L [1]. This is significantly higher than that of mesotrione (15 g/L at pH 6.9) and isoxaflutole (6.2 mg/L). This elevated solubility profile reduces the need for heavy solvent or surfactant loading when developing concentrated soluble liquids (SL) or stable suspo-emulsions (SE), lowering overall formulation costs and improving tank-mix compatibility.
| Evidence Dimension | Aqueous solubility at neutral pH (20°C) |
| Target Compound Data | 69.1 g/L at pH 7.0 |
| Comparator Or Baseline | Mesotrione (15 g/L at pH 6.9) and Isoxaflutole (6.2 mg/L) |
| Quantified Difference | >4.6-fold higher solubility than mesotrione; >10,000-fold higher than isoxaflutole. |
| Conditions | Standard laboratory solubility assays at 20°C. |
High solubility simplifies the engineering of stable, high-concentration liquid herbicide formulations, reducing manufacturing complexity and adjuvant costs.
A critical procurement metric for herbicides is the carryover risk to subsequent crops. Pyrasulfotole demonstrates moderate susceptibility to microbial degradation, yielding a short terrestrial field dissipation half-life (DT50) ranging from 6 to 31 days [1]. This rapid dissipation allows for flexible crop rotation, supporting plantback intervals as short as 120 days for sensitive root crops and leafy vegetables. In contrast, more persistent chemistries limit grower flexibility, making pyrasulfotole-based products highly attractive in diverse crop rotation systems.
| Evidence Dimension | Terrestrial field dissipation half-life (DT50) |
| Target Compound Data | 6 to 31 days |
| Comparator Or Baseline | Persistent ALS-inhibitors or legacy pre-emergence herbicides (often >60-90 days) |
| Quantified Difference | Rapid degradation enabling 120-day plantback intervals for sensitive crops. |
| Conditions | Aerobic soil conditions in field dissipation trials. |
Formulators can market pyrasulfotole products with highly flexible crop rotation labels, a major competitive advantage in multi-crop agricultural regions.
Pyrasulfotole is the active ingredient of choice for formulating post-emergence broadleaf herbicides specifically for wheat, barley, and triticale, where corn-market HPPD inhibitors like mesotrione cause unacceptable crop injury [1].
Due to its proven synergy with PSII inhibitors, pyrasulfotole is ideal for procurement in the development of combination products (e.g., with bromoxynil) designed to combat ALS- and glyphosate-resistant weed biotypes [2].
The compound's high aqueous solubility (69.1 g/L at pH 7) makes it highly suitable for formulators looking to produce stable, low-solvent suspo-emulsions (SE) or soluble concentrates (SL) that are easy for end-users to tank-mix [3].